N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N,4-bis(2-methylpropyl)-1,5-dioxo-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O3/c1-15(2)12-30-22(35)18-8-9-20-21(11-18)34-24(32(23(20)36)13-16(3)4)31-33(25(34)37)14-17-6-5-7-19(10-17)26(27,28)29/h5-11,15-16H,12-14H2,1-4H3,(H,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZVNVRXJFTOKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)C(F)(F)F)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,4-diisobutyl-1,5-dioxo-2-(3-(trifluoromethyl)benzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase. This is crucial for preventing cancer cell proliferation and promoting cell death.
- Induction of Apoptosis : The mechanism involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : The compound may inhibit pathways involved in cancer progression such as the PI3K/Akt/mTOR pathway and the MAPK pathway.
Study 1: Breast Cancer Cell Lines
A study published in Molecules reported that derivatives of triazoloquinazoline compounds exhibited significant cytotoxicity against breast carcinoma cells. The treatment resulted in:
- Cell Viability : A reduction in cell viability by over 50% at specific concentrations.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, indicating the activation of apoptotic pathways.
| Concentration (μg/mL) | Cell Viability (%) | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Activity |
|---|---|---|---|
| 10 | 45 ± 5 | 2.5 | Increased |
| 20 | 30 ± 7 | 3.0 | Significantly Increased |
| 50 | 15 ± 10 | 4.0 | Highly Increased |
Study 2: Mechanistic Insights
Another study explored the molecular interactions between this compound and specific proteins involved in apoptosis. The results indicated:
- Binding Affinity : High binding affinity to cIAP1 and Bcl-2 proteins.
- Molecular Docking Studies : Suggested that the trifluoromethyl group enhances binding interactions with target proteins.
Comparison with Similar Compounds
Research Findings and Discussion
- Structure-Activity Relationship (SAR) : Substitutions at Position 2 significantly modulate bioactivity. The CF₃ group’s electronegativity may enhance hydrogen bonding with targets like kinases or proteases.
Q & A
Basic: What synthetic strategies are effective for constructing the [1,2,4]triazolo[4,3-a]quinazoline core?
The core can be synthesized via cyclization reactions using carbodiimide reagents (e.g., CDI) to form the triazole ring. For example, reacting 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with CDI under anhydrous conditions yields the triazoloquinazoline scaffold. Subsequent alkylation with N-(tert-butyl)-2-chloroacetamide introduces substituents at the 2-position . Key steps include:
- Reagent choice : CDI promotes intramolecular cyclization without requiring harsh acids.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, dioxane) for improved solubility of intermediates.
- Yield optimization : Reflux times (4–6 hours) and stoichiometric control of alkylating agents (1.2–1.5 eq.) are critical .
Basic: How can researchers confirm the structural integrity of this compound?
Use a multi-technique approach:
- 1H/13C NMR : Identify characteristic peaks for the trifluoromethylbenzyl group (δ ~7.5–7.8 ppm for aromatic protons) and isobutyl chains (δ ~0.9–1.2 ppm for methyl groups) .
- LC-MS : Confirm molecular weight ([M+H]+ expected at ~560–580 Da, depending on substituents) .
- Elemental analysis : Validate C/H/N content within ±0.3% of theoretical values (e.g., C: ~58%, H: ~4.5%, N: ~15%) .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Adapt antimicrobial protocols from related triazoloquinazolines:
- Antimicrobial testing : Use Mueller–Hinton agar with standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Test compound solubility in DMF/dioxane and dilute in culture media (≤1% v/v) .
- Antifungal assays : Include C. albicans ATCC 90028 with ketoconazole as a reference .
- Dose range : 1–128 µg/mL, with MIC determination via broth microdilution .
Advanced: How do substituents (e.g., trifluoromethylbenzyl, isobutyl) influence bioactivity?
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isobutyl chains may affect membrane permeability. Comparative studies show:
- Trifluoromethylbenzyl derivatives : Exhibit 2–4× higher activity against Gram-positive bacteria than non-halogenated analogs .
- Isobutyl vs. smaller alkyl groups : Longer chains (e.g., isobutyl) improve solubility in lipid-rich environments but may reduce aqueous solubility .
Table 1 : Substituent effects on MIC (µg/mL) against S. aureus
| Substituent at Position 2 | MIC |
|---|---|
| 3-CF3-Benzyl | 8 |
| Benzyl (no CF3) | 32 |
| Methyl | 64 |
| Data extrapolated from . |
Advanced: How can researchers resolve low yield in the alkylation step?
Common issues and solutions:
- Low reactivity of chloroacetamide : Use a catalytic base (e.g., K2CO3, 0.2 eq.) to deprotonate the triazoloquinazoline nitrogen, enhancing nucleophilicity .
- Side reactions : Monitor reaction progress via TLC (hexane:EtOAc, 3:1). If byproducts form, reduce temperature from reflux to 60°C and extend reaction time (12–24 hours) .
- Purification : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Advanced: What analytical methods quantify stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, 220 nm detection). The trifluoromethyl group enhances stability at acidic pH .
- Thermal stability : Use DSC/TGA to determine decomposition temperature (expected >200°C for crystalline forms) .
- Light sensitivity : Store in amber vials; monitor photodegradation under UV light (λ = 254 nm) for 48 hours .
Advanced: How to address poor aqueous solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or micellar formulations (e.g., Cremophor EL) at 10–20% w/v .
- Salt formation : React the carboxamide with sodium pivalate to improve ionization .
- Prodrug strategy : Synthesize a phosphate ester at the 8-carboxamide position, enhancing solubility for parenteral administration .
Advanced: What in vitro models predict metabolic pathways?
- Hepatic microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS. The trifluoromethyl group slows oxidative metabolism, reducing CYP3A4-mediated clearance .
- Reactive intermediate screening : Use glutathione (GSH) trapping assays to detect electrophilic metabolites formed via cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
